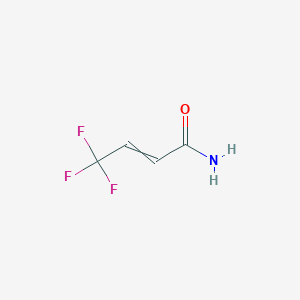

4,4,4-trifluorobut-2-enamide

Description

Contextualization within Fluorine Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the lipophilicity of the trifluoromethyl group can enhance metabolic stability, improve binding affinity to biological targets, and modulate the acidity or basicity of nearby functional groups. chemrxiv.orgthieme-connect.comla-press.org These attributes have made fluorine a key element in the design of modern therapeutic agents. la-press.org Approximately 20% of all pharmaceuticals and about 50% of agrochemicals on the market are fluorinated compounds, underscoring the importance of this area of research. la-press.org

Importance of Trifluoromethylated α,β-Unsaturated Carbonyl and Amide Systems in Organic Synthesis

Trifluoromethylated α,β-unsaturated carbonyl and amide systems are versatile building blocks in organic synthesis. chemrxiv.orgdiva-portal.orgrsc.org The electron-withdrawing nature of the trifluoromethyl group, combined with the conjugated π-system of the enone or enamide, creates a unique electronic environment. This renders the double bond susceptible to a variety of nucleophilic and cycloaddition reactions, providing access to a wide range of complex, fluorine-containing molecules. nih.gov Enamides, in particular, offer a balance of stability and reactivity, making them increasingly valuable substrates for introducing nitrogen-containing functionalities. acs.org The synthesis of chiral trifluoromethylated enamides is an area of growing interest, as these compounds can serve as precursors to enantiomerically pure amines and amino acids. chemrxiv.orgdiva-portal.org

Scope of Research on 4,4,4-Trifluorobut-2-enamide and Analogous Structures

Direct and extensive research focused solely on this compound is limited. However, its significance can be understood through the study of its structural analogs and related synthetic methodologies. Research in this area encompasses the synthesis of β-trifluoromethylated enamides and enones, and their subsequent transformations. thieme-connect.comrsc.org For instance, methods for the direct trifluoromethylation of α,β-unsaturated amides have been developed, highlighting the demand for such structures. nih.gov The reactivity of analogous compounds, such as 4,4,4-trifluorocrotonic acid and 4,4,4-trifluorobut-2-enal, provides insights into the potential chemical behavior of this compound. sigmaaldrich.comlookchem.com

Chemical Data of this compound and Its Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C4H4F3NO | 139.08 | Not available |

| (E)-4,4,4-Trifluoro-N-phenylbut-2-enamide | C10H8F3NO | 215.17 | 370-31-0 |

| (Z)-3-Amino-4,4,4-trifluorobut-2-enamide | C4H5F3N2O | 154.09 | 107638-26-6 |

| 4,4,4-Trifluorocrotonic acid | C4H3F3O2 | 140.06 | 406-94-0 |

| 4,4,4-Trifluorobut-2-enal | C4H3F3O | 124.06 | 403803-45-2 |

Detailed Research Findings

While a comprehensive body of literature on this compound is not yet established, existing research on related compounds provides a solid foundation for its synthetic strategies and potential applications.

A thesis has described the synthesis of (E)-4,4,4-trifluorobut-2-enamide. The procedure involves the reaction of (E)-4,4,4-trifluorobut-2-enoyl chloride with an amine. The acyl chloride is prepared from the corresponding (E)-4,4,4-trifluorobut-2-enoic acid. This approach is a standard method for amide formation and is applicable to a range of amines.

Furthermore, a patent for irreversible bicyclic inhibitors of tyrosine kinases mentions N-substituted derivatives of this compound as part of the claimed compounds. This suggests its potential as a reactive intermediate in the synthesis of biologically active molecules. The α,β-unsaturated amide moiety can act as a Michael acceptor, allowing for covalent bond formation with nucleophilic residues in the active site of an enzyme.

Research on the synthesis of β-trifluoromethylated enamides has explored various methods. One approach involves the reaction of trifluoromethylated Weinreb enamides with organolithium species to generate β-trifluoromethylated enones, which can then be converted to other derivatives. thieme-connect.com Another strategy reports a redox-economical synthesis of trifluoromethylated enamides using the Langlois reagent (CF3SO2Na) and copper catalysis, avoiding the need for an external oxidant. rsc.org These methodologies highlight the ongoing efforts to develop efficient routes to this class of compounds.

The reactivity of the analogous 4,4,4-trifluorobut-2-ene unit has been explored in palladium-catalyzed reactions. For example, the Tsuji-Trost reaction of 4,4,4-trifluorobut-2-en-1-yl acetate (B1210297) with various nucleophiles, including phenols, amines, and malonates, has been demonstrated. acs.org This showcases the versatility of the trifluoromethylated butenyl scaffold in C-C, C-O, and C-N bond formation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluorobut-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO/c5-4(6,7)2-1-3(8)9/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJWVXVMQOGZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4,4,4 Trifluorobut 2 Enamide

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 4,4,4-trifluorobut-2-enamide backbone in a single or few-step sequence from readily available starting materials.

Wittig-Type Reactions and Related Olefination Methods

Wittig-type reactions and their variants, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the formation of alkenes, including enamides. acs.orgresearchgate.net The HWE reaction, which utilizes phosphonate-stabilized carbanions, is especially effective for creating α,β-unsaturated systems and generally favors the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.comwikipedia.org

The reaction involves the condensation of an aldehyde or ketone with a phosphonate (B1237965) ylide. lumenlearning.com For the synthesis of this compound, a key intermediate would be a phosphonate reagent containing the amide functionality. The increased nucleophilicity of phosphonate carbanions compared to Wittig ylides allows them to react efficiently with a broader range of carbonyl compounds under milder conditions. wikipedia.org

A significant advantage of the HWE reaction is the stereoselective control it offers. While standard HWE conditions typically yield the (E)-isomer, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (like trifluoroethyl), can be used to selectively produce (Z)-olefins. nrochemistry.comyoutube.com This is particularly relevant for fluorinated compounds, as the electron-withdrawing nature of the trifluoromethyl group on the phosphonate can accelerate the elimination step, favoring the (Z)-alkene. nrochemistry.com

Table 1: Key Features of Wittig-Type Reactions for Enamide Synthesis

| Reaction Type | Reagent | Typical Product Stereochemistry | Key Advantages |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide | Generally Z-alkene (with unstabilized ylides) | Broad applicability for C=C bond formation. wikipedia.orglumenlearning.com |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate carbanion | Predominantly E-alkene. wikipedia.orgalfa-chemistry.com | More reactive nucleophile than Wittig ylides; water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.org |

| Still-Gennari Modification (HWE) | Phosphonate with electron-withdrawing groups | Predominantly Z-alkene. nrochemistry.comyoutube.com | Excellent stereoselectivity for Z-olefins, especially with fluorinated phosphonates. nrochemistry.com |

Condensation and Amidation Reactions Utilizing Fluorinated Precursors

The synthesis of this compound can be achieved through classical condensation and amidation reactions starting from precursors that already contain the trifluoromethyl group. A common strategy involves the reaction of a fluorinated β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, with an amine source. researchgate.net This approach first forms a β-amino-α,β-unsaturated ester, which can then be converted to the corresponding amide.

Another route involves the direct amidation of a pre-formed 4,4,4-trifluorobut-2-enoic acid or its activated derivative (e.g., acyl chloride or ester). This method allows for the late-stage introduction of the amide functionality, offering flexibility in the choice of the nitrogen substituent.

Research has demonstrated the synthesis of related structures, such as ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates, through the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with various anilines. researchgate.net Subsequent amidation of the ester group would yield the desired enamide. The choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity in these transformations. researchgate.net

Advanced Fluorination and Halogenation Protocols

While building from already fluorinated precursors is common, advanced fluorination protocols offer the possibility of introducing the trifluoromethyl group at a later stage of the synthesis. Modern fluorination methods have shifted from harsh reagents to more sophisticated metal-mediated techniques and deoxyfluorination reagents that allow for precise, regioselective introduction of fluorine into complex molecules. nih.govnih.gov

For the synthesis of this compound, a hypothetical route could involve the fluorination of a suitable precursor, such as a γ-keto enamide or a related vinylogous system. Deoxyfluorination reagents could potentially convert a hydroxyl group at the C4 position of a precursor to a trifluoromethyl group, although this would be a challenging transformation.

Alternatively, dehydrogenative N-β-halogenation of saturated amides can produce β-halogenated enamides. digitellinc.com These halogenated intermediates could potentially serve as handles for subsequent trifluoromethylation reactions, although this represents a multi-step and less direct approach.

Reductive Transformations for Enamide Formation

Reductive methods can also be employed to generate enamides. One such approach involves the reductive acylation of oximes. For instance, ketoximes can be converted to N-acetyl enamides in high yields using reducing agents like ferrous acetate (B1210297). organic-chemistry.org This strategy could be adapted by starting with a trifluoromethylated ketoxime precursor.

Another relevant transformation is the direct N-dehydrogenation of saturated amides to form the corresponding enamide. acs.org This oxidative approach, which can be mediated by electrophilic amide activation, provides a direct route from a simple amide to the unsaturated enamide scaffold. acs.org

While reductive amination is a well-known process for converting carbonyls to amines via an imine intermediate, its reverse—the oxidation of an amine or dehydrogenation of an amide—is more relevant for enamide synthesis. youtube.comwikipedia.org

Table 2: Reductive and Related Pathways to Enamides

| Method | Precursor | Reagent/Condition | Key Feature |

|---|---|---|---|

| Reductive Acylation | Ketoxime | Phosphine or Ferrous Acetate organic-chemistry.org | Provides N-acylated enamides from readily available oximes. |

| N-Dehydrogenation | Saturated Amide | LiHMDS / Triflic Anhydride acs.org | Direct, one-step oxidation of amides to enamides. acs.org |

| Isomerization | N-allyl amide | Cobalt(I) pincer complex organic-chemistry.org | Atom-economic method for synthesizing Z-enamides. organic-chemistry.org |

Radical Trifluoromethylation Strategies

Radical trifluoromethylation has emerged as a powerful method for incorporating the CF3 group into organic molecules, often under mild, photoredox-catalyzed conditions. researchgate.netprinceton.edu This strategy typically involves the generation of a trifluoromethyl radical (•CF3) from a suitable source, which then adds to a substrate. sustech.edu.cn

For the synthesis of this compound, a plausible strategy would involve the radical trifluoromethylation of a but-2-enamide (B7942871) precursor. The •CF3 radical, being electrophilic, would preferentially add to an electron-rich double bond. princeton.edu Various trifluoromethylating reagents, such as CF3I or Togni reagents, can be used in conjunction with a photocatalyst that initiates the radical process upon irradiation with visible light. nih.govnih.gov This approach is particularly attractive for late-stage functionalization. princeton.edu

Indirect Synthesis via Precursors and Derivatization

Indirect methods involve the synthesis of a key precursor which is then converted into the target this compound through derivatization.

A notable indirect route proceeds through 4,4,4-trifluorobut-2-yn-1-one intermediates. These ynones can be prepared by the oxidation of the corresponding CF3-containing propargylic alcohols. beilstein-journals.orgnih.gov The resulting ynones are highly electrophilic and act as efficient Michael acceptors. beilstein-journals.org The conjugate addition of an amine or an amine equivalent to the ynone would directly lead to the formation of the this compound skeleton. This method offers a robust way to construct the molecule with the trifluoromethyl group already in place. nih.gov

Another indirect strategy is the isomerization of N-allyl amides. organic-chemistry.org Transition-metal catalysts, such as cobalt complexes, can efficiently isomerize N-allylic amides to the corresponding (Z)-enamides with high geometric selectivity. organic-chemistry.org Starting with an appropriately substituted N-allyl amide precursor, this method provides an atom-economic pathway to the desired enamide structure. Furthermore, chiral allylic amines can be isomerized to generate chiral enamides, demonstrating the potential for asymmetric synthesis. chemrxiv.org

Conversion from Trifluorobutenoates and Analogous Esters

The direct conversion of 4,4,4-trifluorobut-2-enoic acid and its corresponding esters, such as ethyl (E)-4,4,4-trifluorobut-2-enoate, into this compound is a fundamental approach. This transformation typically involves the formation of an amide bond with an appropriate amine source. While direct amidation of the ester can be challenging, the corresponding carboxylic acid is a more common starting point.

One general method for the amidation of carboxylic acids that can be applied here is the use of titanium-based catalysts. For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with amines in refluxing toluene. researchgate.net This method avoids the need for stoichiometric activating agents, offering a more atom-economical route. Although not specifically detailed for 4,4,4-trifluorobut-2-enoic acid in the provided search results, this catalytic system represents a viable strategy.

The reactivity of esters like ethyl (E)-4,4,4-trifluorobut-2-enoate has been explored in other contexts, such as Michael addition reactions, which highlights their utility as electrophilic synthons. researchgate.net The conversion to the amide would typically proceed via nucleophilic acyl substitution, a reaction that can be promoted by heating with an amine or by using activating agents.

Table 1: Representative Catalytic Amidation of Carboxylic Acids This table illustrates a general method applicable to the synthesis of amides from carboxylic acids, which is a potential route to this compound from its corresponding acid.

| Carboxylic Acid | Amine | Catalyst (mol%) | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzoic Acid | Benzylamine | TiF₄ (10) | Toluene | Reflux, 24h | 77 | researchgate.net |

| Phenylacetic Acid | Benzylamine | TiF₄ (5) | Toluene | Reflux, 12h | 94 | researchgate.net |

Preparation from Trifluoromethylated Ketones and Enones

Trifluoromethylated ketones and enones serve as versatile precursors for the synthesis of this compound. These methods often involve olefination reactions or conjugate additions followed by functional group manipulations.

A common strategy involves the use of Horner-Wadsworth-Emmons or related olefination reactions on trifluoromethyl ketones. This approach allows for the stereoselective formation of the carbon-carbon double bond present in the enamide structure.

Furthermore, α,β-unsaturated trifluoromethyl ketones can undergo conjugate addition reactions with nitrogen nucleophiles. For instance, the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (B7855592) with amines like dimethylamine (B145610) leads to the formation of enaminones. These intermediates can then be further functionalized.

Another relevant precursor class is 4,4,4-trifluorobut-2-yn-1-ones, which can be prepared by the oxidation of the corresponding propargylic alcohols. nih.govbeilstein-journals.org These ynones are highly electrophilic and can serve as Michael acceptors for the construction of various compounds, which could potentially be converted to the target enamide. nih.govbeilstein-journals.org

Utility of Allylic Trifluoromethylated Precursors in Chain Introduction

Allylic trifluoromethylated compounds are valuable precursors for introducing the 4,4,4-trifluorobut-2-ene chain, which is the core structure of this compound. A notable example is the synthesis of γ-chiral, trifluoromethylated enamides from readily accessible α-chiral allylic amines. This method proceeds through an efficient chirality transfer, yielding products with high diastereo- and enantioselectivities. chemrxiv.org The process involves an initial isomerization of the α-chiral allylic amine, which is then acylated to form the final enamide product. This strategy highlights the utility of allylic precursors in constructing complex chiral molecules. chemrxiv.org

Catalytic Approaches in Enamide Synthesis

Catalysis plays a pivotal role in the synthesis of enamides, offering routes with enhanced efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. Both transition metal catalysis and organocatalysis have been successfully employed in the synthesis of trifluoromethylated enamides.

Transition Metal-Catalyzed Methods (e.g., Palladium, Copper, Rhodium, Nickel)

Transition metals are widely used to catalyze key bond-forming reactions in the synthesis of enamides.

Copper-catalyzed reactions have been developed for the synthesis of trifluoromethylated enamides. One redox-economical strategy utilizes the inexpensive Langlois reagent (CF₃SO₂Na) and oxime acetates as starting materials. This copper-catalyzed reaction proceeds without the need for an external oxidant, making it an environmentally benign approach.

Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, have been employed for the introduction of the 4,4,4-trifluorobut-2-ene chain. This reaction involves the use of precursors like 4,4,4-trifluorobut-2-en-1-yl acetate and various nucleophiles.

While specific examples for rhodium and nickel in the direct synthesis of this compound are not detailed in the provided search results, these metals are known to be effective catalysts for various C-N bond-forming reactions and could potentially be applied in this context.

Organocatalytic Strategies in Enamide Formation

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of enamides, providing access to chiral molecules under mild conditions.

An important organocatalytic strategy involves the isomerization of α-chiral allylic amines to γ-chiral enamides, as mentioned previously. chemrxiv.org This reaction is catalyzed by an organic base, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and demonstrates excellent chirality transfer. chemrxiv.org

N-Heterocyclic carbenes (NHCs) have been used as organocatalysts in the synthesis of β-trifluoromethyl-β-hydroxyamides. nih.gov This involves a formal [2 + 2] cycloaddition between α-aroyloxyaldehydes and trifluoroacetophenones, followed by ring-opening with an amine. nih.gov While this produces a related amide structure, it showcases the potential of NHCs in constructing complex trifluoromethylated amides.

Furthermore, squaramide-based organocatalysts have been shown to be effective in promoting asymmetric Friedel-Crafts alkylations of α,β-unsaturated trifluoromethyl ketones, indicating their utility in the enantioselective functionalization of trifluoromethylated scaffolds that could serve as precursors to the target enamide. researchgate.net

Table 2: Organocatalytic Synthesis of Chiral Trifluoromethylated Enamides This table highlights a key organocatalytic method for preparing chiral enamides from allylic amine precursors.

| Starting Material | Catalyst | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| α-Chiral Allylic Amine | TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) | Isomerization/Acylation | Efficient Chirality Transfer (up to 99.5%) | chemrxiv.org |

Chemo-, Regio-, and Stereoselective Synthesis Methodologies

Achieving high levels of chemo-, regio-, and stereoselectivity is a critical aspect of modern organic synthesis, and the preparation of this compound is no exception.

Stereoselectivity is a key feature of the organocatalyzed synthesis of γ-chiral trifluoromethylated enamides from α-chiral allylic amines, which proceeds with excellent diastereo- and enantioselectivity. chemrxiv.org The E/Z stereoselectivity of the resulting enamide double bond can also be controlled. chemrxiv.org

Regioselectivity is demonstrated in reactions such as the hydrothiolation of α-(trifluoromethyl)styrenes, which proceeds in an anti-Markovnikov manner. While not a direct synthesis of the target enamide, this illustrates the predictable regiocontrol that can be achieved in reactions involving trifluoromethylated alkenes.

Chemoselectivity is highlighted in the copper-catalyzed synthesis of trifluoromethylated enamides from oxime acetates, which tolerates various functional groups. The use of catalytic systems allows for milder reaction conditions, often leading to higher chemoselectivity compared to harsher, non-catalytic methods.

Additionally, highly π-facial selective and regioselective fluorination of chiral enamides has been described. nih.gov This reaction, which proceeds exclusively at the electron-rich enamide olefin, underscores the potential for highly selective transformations on the enamide scaffold itself. nih.gov

Reactivity Profiles and Transformational Chemistry

Nucleophilic Addition Reactions of the Enamide Moiety

The electronic nature of 4,4,4-trifluorobut-2-enamide, characterized by an electron-deficient double bond due to the influence of the CF3 group, makes it a prime candidate for nucleophilic addition reactions.

The carbon-carbon double bond in α,β-unsaturated amide systems is susceptible to conjugate additions, often referred to as Michael additions. wikipedia.orglibretexts.org In this type of reaction, a nucleophile (the Michael donor) adds to the β-carbon of the enamide (the Michael acceptor). libretexts.orgorganic-chemistry.org The driving force for this reaction is the formation of a more stable carbon-carbon single bond at the expense of a pi bond. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated. libretexts.orgmasterorganicchemistry.com

Various carbon and heteroatom nucleophiles can participate in these additions. Doubly stabilized carbon nucleophiles like those derived from malonates and β-ketoesters are common Michael donors. wikipedia.org The trifluoromethyl group enhances the electrophilicity of the β-carbon, facilitating these additions.

Radical additions to the double bond are also a significant area of reactivity for trifluoromethylated enamides. nih.gov For instance, the trifluoromethylation of enamides can proceed via a radical addition pathway, leading to the formation of more complex fluorinated molecules. nih.govnih.gov These reactions often utilize reagents like TMSCF3 as a trifluoromethyl radical source in the presence of an oxidant. nih.govnih.gov

Table 1: Examples of Nucleophilic Additions to Enamide Systems

| Nucleophile (Donor) | Acceptor System | Product Type | Reference |

|---|---|---|---|

| Enolates | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound | wikipedia.org |

| Amines (Aza-Michael) | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound | wikipedia.org |

| CF3 Radical | Tertiary Enamides | Trifluoromethylated Isoindolinones | nih.govnih.gov |

While the double bond is a primary site of reactivity, the amide group itself can undergo various transformations. Compared to the more labile enamines, enamides exhibit greater stability, particularly against hydrolysis. acs.org However, under specific conditions, the amide bond can be cleaved or modified.

The Wittig reaction, a classic method for alkene synthesis from carbonyls, has been applied to fluorinated amides. This reaction can lead to the formation of a tautomeric mixture of enamines and imines. researchgate.net Additionally, the amide functionality can be a target for reduction, as detailed in section 3.4.1.

Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)

Enamides, including fluorinated derivatives, are versatile substrates in cycloaddition reactions, providing access to a wide range of cyclic and heterocyclic structures. acs.orgnih.gov The electron-deficient nature of the double bond in this compound makes it an effective dienophile in normal electron-demand Diels-Alder reactions. libretexts.org

Enamides have been shown to participate in:

[4+2] Cycloadditions (Diels-Alder): These reactions, involving an electron-rich diene, lead to the formation of functionalized six-membered rings. acs.orgnih.govlibretexts.org

[2+2] Cycloadditions: Reactions with arynes or other ketenophiles can yield four-membered cyclobutane (B1203170) rings. acs.orgnih.govnih.gov

[3+2] Cycloadditions: Electron-deficient ynamides, structurally related to enamides, have been successfully used in 1,3-dipolar cycloadditions with pyridinium (B92312) ylides to form 2-aminoindolizines. nih.gov Similarly, trifluoroacetonitrile (B1584977) imines can react with enones in a [3+2] fashion to produce trifluoromethylated pyrazoles. acs.org

These cycloaddition reactions highlight the utility of enamides as building blocks for constructing complex molecular scaffolds. chemrxiv.org

Tautomerism Studies (e.g., Enamine-Imine Tautomerism)

Tautomerism, the interconversion of constitutional isomers through proton transfer, is a key characteristic of enamide systems. libretexts.org The most relevant equilibrium for this class of compounds is enamine-imine tautomerism. youtube.comyoutube.com

An enamide can be considered a derivative of the enamine tautomer. The corresponding imine tautomer features a carbon-nitrogen double bond. nih.gov The position of this equilibrium is influenced by various factors, including substitution patterns and solvent. researchgate.netrsc.org For many simple systems, the imine tautomer is strongly favored over the enamine. youtube.com

The mechanism for interconversion is typically catalyzed by acid or base and involves two separate proton transfer steps. youtube.com Studies on related trifluoromethylated systems, such as 4-trifluoromethyl[b]benzo-1,4-diazepines, have shown that the equilibrium can be shifted almost entirely toward the imine form. nih.gov This tautomeric flexibility is crucial, as the reactivity of the molecule can be dictated by the properties of the minor, yet reactive, tautomer. nih.gov For example, some reactions of imines proceed via their transient enamine tautomer. nih.gov

This equilibrium is distinct from keto-enol tautomerism, although the underlying principles of proton transfer are similar. masterorganicchemistry.comlibretexts.org

Further Functionalization and Derivatization Reactions

The versatile structure of this compound allows for a variety of subsequent chemical modifications beyond additions and cycloadditions.

The reduction of the enamide moiety can target either the carbon-carbon double bond or the amide carbonyl group, depending on the reagents and conditions employed.

Reduction of the C=C Double Bond: Asymmetric hydrogenation of enamides is a well-established and powerful method for producing chiral amines and amino acids. chemrxiv.org This process typically involves transition-metal catalysts and results in the saturation of the double bond.

Reduction of the Amide Carbonyl: The amide group can be reduced to the corresponding amine. A variety of reducing agents can accomplish this, including lithium aluminum hydride (LiAlH4) and various silane-based systems catalyzed by transition metals like iridium or tungsten. nih.govorganic-chemistry.org For example, β-CF3 enamides can be efficiently reduced to deliver β-CF3 amines. rsc.org It is also possible to achieve a partial reduction of the amide to an aldehyde using reagents like L-Selectride after activation with an alkyl trifluoromethanesulfonate.

Table 2: Selected Reduction Methods for Amide Functionality

| Reagent(s) | Product | Notes | Reference |

|---|---|---|---|

| LiAlH4 | Amine | Standard, powerful reducing agent | nih.gov |

| Silanes / Iridium catalyst | Imine or Amine | Stepwise reduction possible | organic-chemistry.org |

| Tf2O / NaBH4 | Amine | Mild conditions, good yields | organic-chemistry.org |

| EtOTf / L-Selectride | Aldehyde | Partial reduction |

Halogenation and Related Electrophilic Transformations

Information regarding the halogenation or related electrophilic addition reactions specifically involving this compound is not available in the surveyed scientific literature. While the double bond in the molecule suggests susceptibility to electrophilic attack, detailed studies on its reactions with halogens (e.g., Br₂, Cl₂) or other electrophiles have not been reported. General principles of electrophilic addition to electron-deficient alkenes would apply, but specific experimental data for this compound is absent. wikipedia.orgsavemyexams.combyjus.comlibretexts.orglibretexts.org

Isomerization Processes and Control

The control of alkene geometry is crucial in synthetic chemistry. For the broader class of trifluoromethylated enamides, methodologies for controlling E/Z isomerization have been developed. While not specific to this compound itself, a novel protocol for the isomerization of γ-chiral trifluoromethylated enamides highlights a potential strategy. chemrxiv.org

This process involves the conversion of (E)-isomers to the corresponding (Z)-isomers. The research demonstrates a one-pot, two-step synthesis of γ-chiral enamides which includes a key isomerization step. The isomerization of the parent α-chiral allylic amines is followed by acylation to trap the desired enamide isomer. The conditions for this isomerization and the resulting isomeric ratios for various substrates have been systematically studied. chemrxiv.org

For instance, the synthesis of a representative γ-chiral, trifluoromethylated enamide yielded the product with a high Z/E ratio, demonstrating effective control over the isomerization process. The reaction conditions and outcomes for several related compounds are summarized in the table below. chemrxiv.org

This methodology underscores that specific bases and reaction conditions can effectively control the geometric outcome of the double bond in trifluoromethylated enamide systems. chemrxiv.org

Cascade and Domino Reactions

There is no specific information available in the searched literature detailing the participation of this compound in cascade or domino reactions. These reaction types, which involve sequential transformations in a single pot to rapidly build molecular complexity, are powerful synthetic tools. researchgate.netorganic-chemistry.orgspringernature.commdpi.comnih.govresearchgate.net While fluorinated compounds are often used in such sequences to generate complex heterocyclic structures, specific examples employing this compound as a starting material have not been documented. nih.govresearchgate.net

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation

Understanding the stepwise process of a chemical reaction is fundamental to controlling its outcome. For reactions involving 4,4,4-trifluorobut-2-enamide and related trifluoromethylated enamides, researchers employ various techniques to identify and characterize the transient species that form along the reaction pathway.

The reactivity of trifluoromethylated enamides is often governed by the formation of specific intermediates. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the electronic properties of the molecule, enabling unique reaction pathways.

Similarly, in the synthesis of γ-chiral trifluoromethylated enamides, the mechanism involves a chirality transfer from an α-chiral allylic amine. This process occurs through the formation of a tight-ion-pair intermediate and a subsequent mixture of imine and enamine tautomers. chemrxiv.org The selective trapping of the enamine intermediate is crucial for the synthesis of the final enamide product. chemrxiv.org Radical trap experiments in related systems have also suggested the involvement of allylic radical intermediates in certain transformations, which can be detected by the formation of adducts with radical inhibitors like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). organic-chemistry.org

| Intermediate Type | Reaction Context | Method of Detection/Characterization | Reference |

|---|---|---|---|

| Allenamide Intermediate | 1,4-hydroamination of β-CF₃-1,3-enynamides | Isolation and spectroscopic characterization | organic-chemistry.org |

| Tight-Ion-Pair Intermediate | Stereospecific isomerization of α-chiral allylic amines | Inferred from stereochemical outcome | chemrxiv.org |

| Imine/Enamine Tautomers | Isomerization of α-chiral allylic amines | In-situ trapping and product analysis | chemrxiv.org |

| Allylic Radical | Radical-mediated reactions | Radical trap experiments (e.g., with TEMPO) | organic-chemistry.org |

The transition state is the highest energy point along a reaction coordinate and its structure determines the rate and selectivity of a reaction. While direct experimental observation of transition states is challenging, their properties can be inferred from kinetic studies and, more commonly, elucidated through computational chemistry. youtube.com For reactions involving enamides, a concerted pathway via a hydrogen-involved cyclic six-membered ring transition state has been proposed to explain the high diastereoselectivity observed in nucleophilic additions. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are employed to model these transient structures. nih.gov By calculating the energies of various possible transition states, researchers can predict which reaction pathway is most favorable. For example, in stereoselective reactions, the energy difference between transition states leading to different stereoisomers is calculated to rationalize the observed product distribution. nih.gov The process involves optimizing the geometry of the proposed transition state and confirming its identity by frequency computations, which should yield one and only one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.comresearchgate.net

Computational Chemistry Applications

Computational chemistry serves as a powerful tool to complement experimental findings, offering a molecular-level understanding of the factors that control the behavior of this compound.

DFT is a widely used computational method for investigating the electronic structure and properties of molecules. nih.govresearchgate.net Calculations are typically performed using specific functionals, such as B3LYP or ωB97XD, combined with a basis set (e.g., 6-311G(d,p)) to provide a balance of accuracy and computational cost. researchgate.netfluorine1.ruuctm.edu

For a molecule like this compound, DFT calculations can determine key structural and electronic parameters.

Optimized Molecular Geometry: DFT provides precise information on bond lengths, bond angles, and dihedral angles in the molecule's lowest energy conformation. researchgate.netresearchgate.net

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental FT-IR and FT-Raman data to confirm the structure and assign spectral bands. researchgate.net

Thermodynamic Properties: Standard enthalpies, entropies, and heat capacities can be calculated to understand the molecule's stability and thermodynamic behavior. fluorine1.ru

| Parameter | Description | Typical Functional/Basis Set |

|---|---|---|

| Optimized Geometry | Bond lengths, bond angles, dihedral angles | B3LYP/6-311++G(d,p) |

| Vibrational Frequencies | Calculated IR and Raman spectra for structural confirmation | B3LYP/6-311++G(d,p) |

| Thermodynamic Data | Enthalpy, entropy, Gibbs free energy | B3LYP/6-311++G(d,p) |

| Electronic Properties | HOMO-LUMO energies, dipole moment, atomic charges | ωB97XD/def2-TZVP |

The electronic structure of this compound, particularly the influence of the CF₃ group, is central to its reactivity. The high electrophilicity of related β-CF₃-enynamides is attributed to this electron-withdrawing group, rendering the double bond susceptible to nucleophilic attack. organic-chemistry.org In contrast, non-fluorinated analogues have been shown to be inert under identical reaction conditions, highlighting the CF₃ group's critical role in activating the molecule. organic-chemistry.org

Computational analyses provide quantitative measures of this reactivity:

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. nih.gov A low HOMO-LUMO energy gap generally implies higher reactivity. nih.gov The spatial distribution of these orbitals indicates the likely sites for electrophilic (where HOMO is localized) and nucleophilic (where LUMO is localized) attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular charge transfer interactions, which can explain the stability and delocalization of charge within the molecule. researchgate.netuctm.edu

Computational modeling is indispensable for explaining the origins of stereoselectivity in reactions. For this compound, which can participate in asymmetric transformations, DFT can be used to build and evaluate stereochemical models.

By calculating the transition state energies for all possible stereochemical pathways, a rationale for the observed enantioselectivity or diastereoselectivity can be established. nih.gov The model that correctly predicts the experimentally observed major stereoisomer is considered the most plausible. For instance, the high diastereoselectivity in the nucleophilic addition to enamides has been rationalized by a concerted reaction pathway involving a cyclic six-membered ring transition state, a model supported by computational analysis. researchgate.net These models consider factors like steric hindrance and electronic interactions between the substrate, reagent, and catalyst (if present) to explain why one approach of the reactants is energetically favored over another. researchgate.net

Applications As Building Blocks in Complex Molecule Synthesis

Construction of Fluorinated Heterocycles

The trifluoromethylated enamide scaffold is a valuable precursor for the synthesis of a diverse range of fluorinated heterocycles. The inherent reactivity of the molecule allows it to participate in cyclization and annulation reactions to form stable ring systems.

Pyrazoles and Pyrimidines: While direct synthesis from 4,4,4-trifluorobut-2-enamide is not extensively documented, analogous trifluoromethylated 1,3-dicarbonyl synthons are widely used for constructing pyrazole and pyrimidine rings. For instance, compounds like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one react with hydrazine derivatives to form trifluoromethyl-substituted pyrazoles. This reaction proceeds via a condensation-cyclization mechanism. Similarly, the reaction of such precursors with amidines can yield trifluoromethylated pyrimidines. Given its structure, this compound could theoretically serve as a synthon for these heterocycles through multi-step pathways, likely involving its conversion to a 1,3-dielectrophilic species.

Research has demonstrated the synthesis of trifluoromethyl pyrimidine derivatives containing an amide moiety starting from ethyl trifluoroacetoacetate, highlighting the compatibility of these functional groups in building complex heterocyclic systems.

Table 1: Synthesis of Trifluoromethyl-Pyrazoles from Analogous Precursors

| Precursor | Reagent | Heterocycle | Reference |

|---|---|---|---|

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Methylhydrazine | 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazole | |

| 1,1,1-Trifluoro-4-methoxy-alken-2-ones | Phenylhydrazine | 4-Bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles |

Indoles and Quinolones: The synthesis of trifluoromethylated indoles often involves strategies such as the domino trifluoromethylation and cyclization of 2-alkynylanilines. While not a direct application of the enamide, this showcases a modern approach to incorporating the trifluoromethyl group into the indole scaffold. Chiral trifluoromethylated enamides have been synthesized and shown to be compatible with quinoline moieties, indicating their stability and potential as building blocks in larger heterocyclic systems.

Other Heterocycles: Trifluoromethylated enamides have been successfully utilized in cascade radical addition and cyclization processes. For example, tertiary enamides react with a trifluoromethyl source to generate trifluoromethyl-containing isoindolinones, demonstrating a direct pathway from a trifluoromethylated enamide to a complex heterocyclic structure. This type of radical-mediated cyclization highlights the potential of this compound to serve as a precursor for various nitrogen-containing heterocycles.

Synthesis of Fluoroalkylated Amino Acids and Their Derivatives

Fluoroalkylated amino acids are crucial components in medicinal chemistry, often used to enhance the metabolic stability and binding affinity of peptides. The this compound structure is an ideal scaffold for the synthesis of γ-trifluoromethylated β-amino acids and other related derivatives.

The primary pathway for this transformation is the aza-Michael addition, a conjugate addition of an amine to the electron-deficient double bond of the enamide. This reaction establishes a new carbon-nitrogen bond at the β-position relative to the trifluoromethyl group, directly installing the amino functionality. The resulting product is a β-amino amide, which can be further elaborated or hydrolyzed to the corresponding fluoroalkylated β-amino acid. The stereochemistry of the addition can often be controlled using chiral amines or catalysts.

While the direct synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid has been achieved on a large scale through the alkylation of a Ni(II) complex of a glycine Schiff base with CF₃–CH₂–I, this highlights the high demand for such fluorinated amino acids in drug design. The development of synthetic routes starting from readily available building blocks like this compound remains an area of interest. Recent advancements in photoredox catalysis have also opened new avenues for the synthesis of α-CF₃ amino acids, demonstrating the continuous innovation in the field.

Role in the Synthesis of Advanced Synthetic Intermediates

This compound serves as a valuable intermediate for creating more complex molecules due to the versatile reactivity of its functional groups. Enamides are recognized as stable and useful building blocks that provide access to a wide array of complex, nitrogen-containing compounds.

The trifluoromethyl enamide moiety can be transformed through various reactions:

Michael Addition: As a potent Michael acceptor, it can react with a wide range of nucleophiles (carbanions, amines, thiols) to introduce functionality at the β-position. This allows for the construction of 1,5-dicarbonyl compounds or their analogs, which are key intermediates for further cyclizations.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, to rapidly build cyclic and heterocyclic systems.

Reduction: The carbon-carbon double bond can be selectively reduced, for instance by catalytic hydrogenation, to yield the corresponding saturated trifluoromethylated amide. This transformation from a chiral enamide can proceed with high diastereoselectivity.

These transformations convert a relatively simple starting material into advanced intermediates that possess the trifluoromethyl group, a feature often desired for enhancing the pharmacological properties of a final drug candidate.

Strategic Integration of the this compound Moiety into Complex Architectures

The strategic incorporation of the this compound unit into a larger molecular framework is a key aspect of its utility in total synthesis and medicinal chemistry. The enamide functional group itself is a key element in numerous natural products and serves as a linchpin in various cyclization strategies for their synthesis.

The trifluoromethyl group adds another layer of strategic advantage. Its incorporation can significantly alter the electronic properties and conformation of a molecule, which can be exploited to fine-tune biological activity. The enamide can be introduced into a synthetic sequence and later transformed into a key structural feature of the target molecule. For example, an intramolecular Michael addition could be used to form a nitrogen-containing ring, a common tactic in alkaloid synthesis.

Furthermore, the amide portion of the molecule can be activated, for example with triflic anhydride, to participate in dehydrative coupling and cyclization reactions, leading to the one-pot synthesis of complex N-heterocyclic systems like indolizidines and quinolizidines. The development of methods to synthesize chiral trifluoromethylated enamides with high stereocontrol has further expanded their applicability, allowing for the creation of enantiomerically pure, complex chiral structures.

Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4,4,4-trifluorobut-2-enamide in solution. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides unambiguous evidence of the compound's covalent framework and stereochemistry.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other nuclei. For this compound, the key signals would be from the amide (-NH₂) and vinylic (-CH=CH-) protons. The coupling constant (J-value) between the two vinylic protons is particularly diagnostic for determining the geometry of the double bond. A larger coupling constant (typically >12 Hz) indicates a trans or (E)-configuration, while a smaller value (<10 Hz) suggests a cis or (Z)-configuration. The vinylic proton adjacent to the trifluoromethyl group is expected to show coupling to the fluorine nuclei (³JHF).

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional group and electronic environment. Key resonances for this compound would include the carbonyl carbon of the amide, the two olefinic carbons, and the carbon of the trifluoromethyl group. The CF₃ carbon signal is typically split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. rsc.orgrsc.org It provides direct information about the trifluoromethyl group. A single signal is expected for the three equivalent fluorine atoms of the CF₃ group. This signal's chemical shift is characteristic of a CF₃ group attached to an sp²-hybridized carbon, and it will appear as a doublet due to coupling with the adjacent vinylic proton (³JHF).

Predicted NMR Data for (E)-4,4,4-trifluorobut-2-enamide

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Assignment |

| ¹H | 6.5 - 7.5 | Doublet of Quartets | ³JHH ≈ 15, ³JHF ≈ 7 | H-3 |

| ¹H | 5.8 - 6.5 | Doublet | ³JHH ≈ 15 | H-2 |

| ¹H | 5.5 - 7.0 | Broad Singlet | - | -NH₂ |

| ¹³C | 165 - 170 | Singlet | - | C-1 (C=O) |

| ¹³C | 130 - 140 | Quartet | ²JCF ≈ 35 | C-3 |

| ¹³C | 120 - 130 | Quartet | ¹JCF ≈ 270 | C-4 (CF₃) |

| ¹³C | 115 - 125 | Singlet | - | C-2 |

| ¹⁹F | -60 to -70 | Doublet | ³JHF ≈ 7 | -CF₃ |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision. beilstein-journals.org

The analysis involves ionizing the molecule and then separating the resulting ions based on their m/z ratio. The molecular ion peak [M]⁺ would correspond to the exact mass of the compound. Fragmentation of the molecular ion within the mass spectrometer also provides structural clues. Plausible fragmentation pathways for this compound could include the loss of the amide group (-NH₂), the carbonyl group (CO), or cleavage adjacent to the trifluoromethyl group.

Expected Mass Spectrometry Data for C₄H₄F₃NO

| Ion | Calculated Exact Mass (m/z) | Description |

| [C₄H₄F₃NO]⁺ | 139.0245 | Molecular Ion |

| [C₄H₂F₃O]⁺ | 123.0058 | Loss of NH₂ |

| [C₃H₃F₃]⁺ | 96.0238 | Loss of CONH₂ |

| [CF₃]⁺ | 68.9952 | Trifluoromethyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czmasterorganicchemistry.comyoutube.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the amide, alkene, and trifluoromethyl moieties.

Key expected absorptions include:

N-H Stretching: Primary amides typically show two bands in the region of 3400-3180 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds. masterorganicchemistry.com

C=O Stretching (Amide I band): A strong, sharp absorption band around 1680-1650 cm⁻¹ is characteristic of the amide carbonyl group.

N-H Bending (Amide II band): This secondary absorption for the amide group appears around 1640-1550 cm⁻¹.

C=C Stretching: The carbon-carbon double bond of the enamide system will show a medium intensity band in the 1650-1600 cm⁻¹ region.

C-F Stretching: The trifluoromethyl group will produce very strong and characteristic absorption bands in the fingerprint region, typically between 1300 and 1100 cm⁻¹.

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3180 | Medium | N-H Stretch | Primary Amide |

| 1680 - 1650 | Strong | C=O Stretch (Amide I) | Primary Amide |

| 1650 - 1600 | Medium | C=C Stretch | Alkene |

| 1640 - 1550 | Medium | N-H Bend (Amide II) | Primary Amide |

| 1300 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for this purpose. nih.govacs.org

For a compound like this compound, which possesses moderate polarity due to the amide group, a reversed-phase HPLC (RP-HPLC) method would be suitable. In this setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The compound would elute at a specific retention time under defined conditions (mobile phase composition, flow rate, and column temperature).

Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak is indicative of a high-purity sample. Preparative HPLC, which uses larger columns, can be employed to purify larger quantities of the compound. acs.org

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Enamide Transformations

The development of efficient and selective catalytic systems is paramount to unlocking the full potential of 4,4,4-trifluorobut-2-enamide in organic synthesis. While some progress has been made in the broader field of enamide transformations, dedicated catalytic systems for this specific trifluoromethylated substrate are still in their infancy. Future research in this area should focus on several key aspects:

Asymmetric Catalysis: A primary goal will be the development of catalytic enantioselective transformations. The synthesis of chiral molecules is of utmost importance in medicinal chemistry and materials science. chemrxiv.org Catalytic systems that can control the stereochemistry of reactions involving this compound will be highly sought after. This could involve the design of novel chiral ligands for transition metal catalysts or the development of new organocatalysts capable of inducing high levels of enantioselectivity in reactions such as Michael additions, cycloadditions, or hydrogenations.

Transition Metal Catalysis: The exploration of a wider range of transition metal catalysts beyond those traditionally used for enamide functionalization is a promising avenue. For instance, earth-abundant metals could offer more sustainable and cost-effective alternatives to precious metals. Furthermore, the development of catalysts that can enable novel transformations, such as C-H functionalization adjacent to the enamide moiety or cross-coupling reactions, would significantly expand the synthetic utility of this compound.

Photoredox and Electrocatalysis: The use of photoredox and electrocatalysis offers new possibilities for activating this compound towards novel reaction pathways. These methods can generate radical intermediates under mild conditions, potentially leading to transformations that are not accessible through traditional thermal methods. The development of catalytic systems that can harness the power of light or electricity to drive unique reactions of this fluorinated enamide is a key area for future investigation.

| Catalyst Type | Potential Transformation | Desired Outcome |

| Chiral Lewis Acids | Enantioselective Michael Addition | Access to chiral trifluoromethylated building blocks |

| Chiral Brønsted Acids | Enantioselective Protonation | Synthesis of enantioenriched trifluoromethylated amines |

| Earth-Abundant Metal Catalysts (e.g., Fe, Cu) | Cross-Coupling Reactions | Formation of new C-C and C-heteroatom bonds |

| Photoredox Catalysts | Radical Addition/Cyclization | Construction of complex fluorinated heterocycles |

| Electrocatalytic Systems | Reductive or Oxidative Transformations | Novel functionalization pathways |

Exploration of New Reactivity Pathways and Mechanistic Insights

A deeper understanding of the fundamental reactivity of this compound is crucial for the rational design of new synthetic methods. While its behavior as a Michael acceptor is recognized, a comprehensive exploration of its reactivity profile is needed. beilstein-journals.org

Pericyclic Reactions: The participation of this compound in various pericyclic reactions, such as Diels-Alder and [3+2] cycloadditions, warrants thorough investigation. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the dienophilic or dipolarophilic character of the double bond, potentially leading to unique reactivity and selectivity. Mechanistic studies, including kinetic analysis and isotopic labeling experiments, will be essential to elucidate the transition states and intermediates involved in these transformations.

Cascade Reactions: Designing cascade reactions that utilize the multiple reactive sites within this compound could provide a rapid and efficient means of constructing complex molecular architectures. For example, a sequence involving an initial Michael addition followed by an intramolecular cyclization could lead to the synthesis of diverse heterocyclic scaffolds. Unraveling the mechanisms of these cascade processes will be key to optimizing reaction conditions and controlling product selectivity.

Unconventional Bond Activations: Exploring the possibility of activating otherwise inert bonds within the this compound framework, such as C-H or even C-F bonds, could open up entirely new avenues for functionalization. This might be achieved through the use of specialized transition metal catalysts or under specific reaction conditions. Detailed mechanistic studies will be critical to understanding the factors that govern these challenging transformations.

Expansion of Synthetic Applications in Emerging Areas of Organic Chemistry

The unique properties imparted by the trifluoromethyl group make this compound an attractive building block for applications in various emerging areas of organic chemistry.

Medicinal Chemistry: The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This compound can serve as a precursor for the synthesis of novel fluorinated analogs of biologically active compounds. Its application in the synthesis of complex nitrogen-containing molecules and chiral amines makes it particularly relevant for the development of new therapeutic agents. chemrxiv.org

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and environmental profile of agrochemicals. The development of new pesticides and herbicides based on scaffolds derived from this compound is a promising area of research.

Materials Science: Fluorinated polymers and materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. This compound could be utilized as a monomer or a key intermediate in the synthesis of novel fluorinated materials with tailored properties for applications in electronics, coatings, and advanced manufacturing.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

In recent years, computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov The application of advanced computational modeling to this compound can provide valuable insights that can guide experimental efforts.

Predicting Reaction Outcomes: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways of various transformations involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to predict the feasibility of a reaction, its regioselectivity, and its stereoselectivity. This predictive power can save significant time and resources in the laboratory by identifying promising reaction conditions and catalysts before they are tested experimentally. researchgate.net

Understanding Reaction Mechanisms: Computational studies can provide a detailed picture of the electronic structure and bonding changes that occur throughout a chemical reaction. This can help to elucidate complex reaction mechanisms and identify key intermediates and transition states. For example, computational modeling could be used to understand the role of a catalyst in a particular transformation or to explain the origin of stereoselectivity in an asymmetric reaction.

Designing Novel Catalysts: Computational methods can be used to design new and improved catalysts for transformations of this compound. By modeling the interaction between the substrate and the catalyst, it is possible to identify key structural features of the catalyst that are responsible for its activity and selectivity. This information can then be used to design new catalysts with enhanced performance.

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states | Prediction of reactivity, regioselectivity, and stereoselectivity |

| Molecular Dynamics (MD) | Simulating the behavior of the molecule in solution | Understanding solvent effects and conformational preferences |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions | Designing biocatalysts for transformations of the enamide |

| Machine Learning (ML) | Predicting reaction outcomes based on large datasets | Accelerating the discovery of new reactions and catalysts |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,4,4-trifluorobut-2-enamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed Tsuji-Trost reactions using precursors like 4,4,4-trifluorobut-2-en-1-yl acetate or carbonate. Optimization involves adjusting catalyst loading (e.g., 2–5 mol% Pd nanoparticles), temperature (80–100°C), and nucleophile equivalents (1.2–2.0 eq) to minimize side reactions like double-bond isomerization . Purity (>95%) is confirmed via HPLC and NMR. For example, Saan Chemical reports a 95% purity product under inert conditions (CAS 590-76-1) .

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : NMR is critical for confirming trifluoromethyl group integrity (δ ≈ -60 to -70 ppm). NMR resolves olefinic protons (δ 5.5–6.5 ppm, coupling constants for trans configuration).

- IR : Key bands include C=O stretch (~1680 cm) and C-F vibrations (~1150 cm), cross-referenced with NIST spectral databases .

- Computational : PubChem-derived InChI identifiers (e.g.,

InChI=1S/C7H9F3O3/c1-3-13-6(11)4-5...) validate stereochemistry and electronic properties .

Q. How does the compound’s stability vary under different storage or reaction conditions?

- Methodological Answer : Stability tests show degradation <5% at 25°C under argon over 6 months. In polar solvents (e.g., DMF, DMSO), decomposition accelerates above 60°C. For long-term storage, lyophilization and storage at -20°C in amber vials are recommended. Kinetic studies using TGA/DSC reveal thermal stability up to 150°C .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in palladium-catalyzed reactions involving this compound?

- Methodological Answer : Density functional theory (DFT) calculations indicate that the trifluoromethyl group’s electron-withdrawing effect directs nucleophilic attack to the β-position of the enamide. Palladium’s oxidative addition step favors the less sterically hindered site, with isomerization side products (≤20%) arising from π-allyl intermediate equilibration . Kinetic isotopic labeling (e.g., O quenching) can track pathway dominance.

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions often stem from E/Z isomerism or solvent polarity effects. Strategies include:

- Multi-technique validation : Combine - HOESY NMR with X-ray crystallography to confirm spatial arrangements.

- Computational docking : Use Gaussian09 or ORCA to simulate IR/NMR spectra and compare with experimental data .

- Chromatographic separation : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates isomers for individual analysis .

Q. What strategies enable the use of this compound in synthesizing complex heteroaromatic systems?

- Methodological Answer : The enamide’s electron-deficient double bond participates in Diels-Alder reactions with dienes (e.g., furan) under microwave irradiation (100°C, 30 min), yielding bicyclic adducts with >80% regioselectivity. Asymmetric dihydroxylation (Sharpless conditions) produces chiral diols (ee >90%), while hydrogenation (H, Pd/C) generates saturated analogs for bioactive molecule libraries .

Q. How can computational modeling improve the design of this compound-based pharmacophores?

- Methodological Answer :

- QSAR studies : Correlate trifluoromethyl group orientation (via Spartan-generated conformers) with bioactivity using partial least squares regression.

- Docking simulations : AutoDock Vina predicts binding affinities to targets like cyclooxygenase-2 (COX-2), guided by PubChem’s 3D structure data .

- ADMET prediction : SwissADME evaluates logP (~2.1) and permeability (Caco-2 >5 × 10 cm/s) to prioritize derivatives for in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.